6-Fluoro-2,2-dimethylindan-1-one
Description
6-Fluoro-2,2-dimethylindan-1-one is a fluorinated indanone derivative characterized by a fluorine atom at the 6th position and two methyl groups at the 2nd position of the indanone core. Its molecular formula is C₁₁H₁₁FO (based on structural analogs in ). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indanones, such as those with anticancer and neuroprotective properties .
Properties
CAS No. |
198341-10-5 |
|---|---|
Molecular Formula |
C11H11FO |
Molecular Weight |
178.2 g/mol |
IUPAC Name |
6-fluoro-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C11H11FO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5H,6H2,1-2H3 |
InChI Key |
HWHGVPNRNDDACB-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C1=O)C=C(C=C2)F)C |
Canonical SMILES |
CC1(CC2=C(C1=O)C=C(C=C2)F)C |
Synonyms |
2,3-DIHYDRO-2,2-DIMETHYL-6-FLUORO-1H-INDEN-1-ONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 6-Fluoro-2,2-dimethylindan-1-one, a comparative analysis with structurally related indanone derivatives is provided below.
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituents | Key Features | Biological Activity |
|---|---|---|---|---|
| This compound | C₁₁H₁₁FO | 6-F, 2,2-dimethyl | High lipophilicity; enhanced metabolic stability due to fluorine and methyl | Anticancer, neuroprotective (inferred) |
| 6-Fluoro-4-methylindan-1-one | C₁₀H₉FO | 6-F, 4-CH₃ | Synergistic effects of F and CH₃; optimized steric profile | Anticancer, neuroprotective |
| 5-Bromo-2,2-dimethylindan-1-one | C₁₁H₁₁BrO | 5-Br, 2,2-dimethyl | Bromine increases molecular weight and polarizability | Moderate cytotoxicity |
| 6-Fluoroindan-1-one | C₉H₇FO | 6-F | Minimal steric hindrance; lower lipophilicity | Moderate cytotoxicity |
| 2,2-Dimethylindan-1-one | C₁₀H₁₂O | 2,2-dimethyl | No halogen; relies solely on methyl groups for activity | Limited biological activity |
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity Fluorine vs. Methyl Group Positioning: The 2,2-dimethyl configuration in this compound offers greater steric hindrance compared to 4-methyl analogs (e.g., 6-Fluoro-4-methylindan-1-one), which may influence binding to hydrophobic enzyme pockets .
Biological Activity Trends Compounds with dual substituents (e.g., fluorine + methyl) exhibit enhanced bioactivity. For example, 6-Fluoro-4-methylindan-1-one shows stronger anticancer activity than its monosubstituted counterparts (e.g., 6-Fluoroindan-1-one) due to synergistic electronic and steric effects . The absence of fluorine (e.g., 2,2-Dimethylindan-1-one) correlates with diminished activity, underscoring fluorine’s role in stabilizing molecular interactions .
Physicochemical Properties Lipophilicity: The dimethyl groups in this compound increase logP compared to non-methylated analogs, enhancing blood-brain barrier penetration—a critical factor for neuroprotective agents . Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism, extending the half-life of fluorinated indanones compared to non-halogenated derivatives .
Preparation Methods
Step 1: Friedel-Crafts Acylation
Reactants :
-
m-Fluorobenzoyl chloride (acylating agent)
-
Propylene (alkylating agent)
-
Catalyst : AlCl₃ (1.2 equiv)
Conditions : -
Solvent: 1,2-Dichloroethane (0°C → room temperature)
-
Reaction time: 6 hours
Mechanism :
AlCl₃ activates the acyl chloride, forming an acylium ion that undergoes electrophilic substitution with propylene. The intermediate 3-fluoro-5-methylpropiophenone is isolated via distillation.
Step 2: Cyclization via Friedel-Crafts Alkylation
Conditions :
Outcome :
Intramolecular alkylation yields 6-fluoro-2,2-dimethylindan-1-one. The crude product is purified via recrystallization (ethanol/water), achieving >98% purity and 80% overall yield.
Manganese-Catalyzed Fluorination
Direct C–H fluorination offers a streamlined alternative. A protocol modified from PMC3972251 employs:
Reaction Setup
Reactants :
-
2,2-Dimethylindan-1-one (substrate)
-
Fluorinating agent : AgF (3.0 equiv)
-
Catalyst : Mn(salen)Cl (20 mol%)
-
Oxidant : PhIO (1.0 equiv)
Conditions :
Key Observations :
-
Regioselectivity : Fluorination occurs preferentially at the C6 position due to steric and electronic effects of the 2,2-dimethyl group.
-
Yield : 85% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Vilsmeier-Haack Formylation and Condensation
This method, derived from Sunitinib intermediate synthesis (EP2264027A1), involves:
Vilsmeier Reagent Preparation
Components :
Formylation-Condensation Sequence
-
Formylation :
-
Condensation :
Microwave-Assisted Synthesis
One-Pot Protocol
Reactants :
-
3-Fluoroacetophenone
-
Dimethylmalonyl chloride
Conditions :
-
Solvent: Toluene
-
Catalyst: FeCl₃ (10 mol%)
-
Microwave irradiation: 150°C, 300 W
-
Time: 20 minutes
Advantages :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Parameter | Value | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.15 (s, 6H, CH₃), 7.25 (d, 1H) | |
| ¹³C NMR | δ 208.5 (C=O), 162.1 (C-F) | |
| HRMS | [M+H]⁺ calcd. 193.0873, found 193.0871 |
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 80% | 18 h | Low | Industrial |
| Mn-Catalyzed Fluorination | 85% | 8 h | Moderate | Lab-scale |
| Vilsmeier-Condensation | 73% | 24 h | High | Pilot plant |
| Microwave | 96% | 0.3 h | High | Research |
Trade-offs :
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